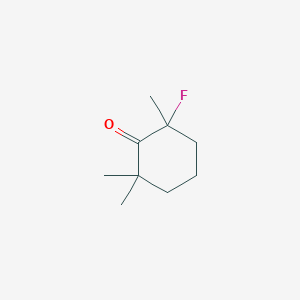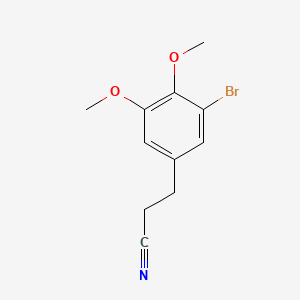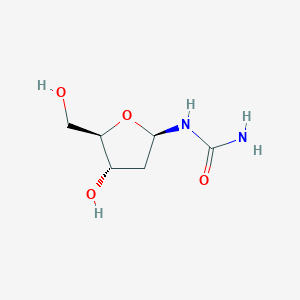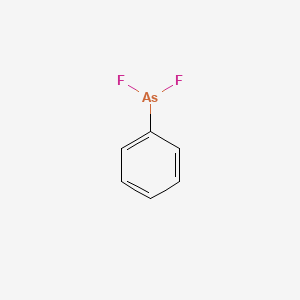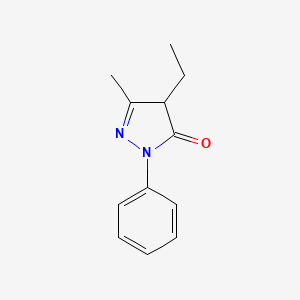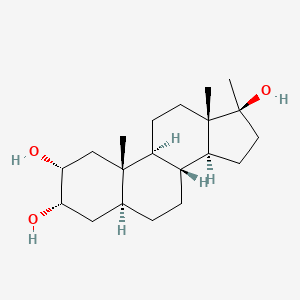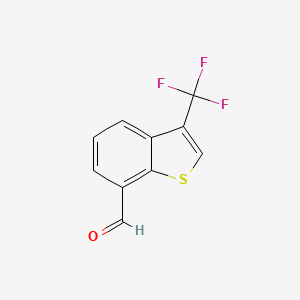
Dichloronickel;2,6-di(pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloronickel;2,6-di(pyrazol-1-yl)pyridine:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;2,6-di(pyrazol-1-yl)pyridine typically involves the reaction of nickel(II) chloride with 2,6-di(pyrazol-1-yl)pyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
NiCl2+2,6-di(pyrazol-1-yl)pyridine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the nickel center to a lower oxidation state.
Substitution: The chloride ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligands such as phosphines, amines, or other nitrogen-containing ligands can be used for substitution reactions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: It is used in the development of new materials with specific magnetic and electronic properties.
Biology and Medicine:
Biomedical Sensors: The compound’s coordination properties make it suitable for use in sensors that detect biological molecules.
Drug Development: It can be explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Electronics: The compound’s electronic properties make it useful in the development of electronic devices and components.
Environmental Applications: It can be used in processes that involve the removal of pollutants from water and air.
作用機序
The mechanism by which Dichloronickel;2,6-di(pyrazol-1-yl)pyridine exerts its effects is primarily through its ability to form stable coordination complexes. The nickel center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or sensor development.
類似化合物との比較
Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes exhibit similar coordination properties but with iron as the central metal.
Copper(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These compounds also share similar coordination chemistry but with copper as the central metal.
Cobalt(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes are analogous but with cobalt as the central metal.
Uniqueness: Dichloronickel;2,6-di(pyrazol-1-yl)pyridine is unique due to the specific electronic and magnetic properties imparted by the nickel center. These properties can be fine-tuned by modifying the ligand environment, making it a versatile compound for various applications.
特性
分子式 |
C11H9Cl2N5Ni |
|---|---|
分子量 |
340.82 g/mol |
IUPAC名 |
dichloronickel;2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2 |
InChIキー |
WEAQWSFPQTYECK-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.Cl[Ni]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


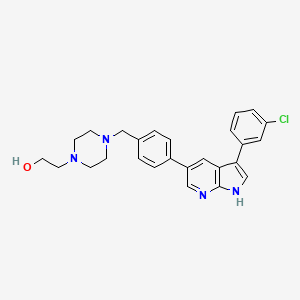
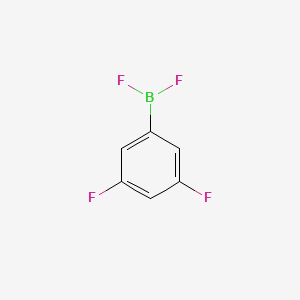
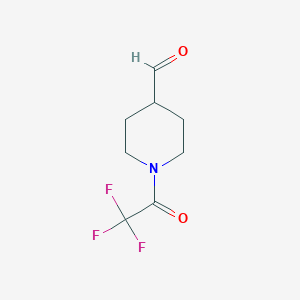

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
